Enantiomeric Purity in Diastereoselective Synthesis
The (R)-enantiomer (CAS 1286777-82-9) provides defined absolute stereochemistry at the α-amino carbon, which is critical for stereochemical transfer in subsequent iminothiadiazine dioxide ring formation. The racemic mixture (CAS 1875153-99-3) would yield epimeric product mixtures requiring chiral separation, while the (S)-enantiomer would produce the opposite epimeric series . In BACE-1 inhibitor patents, the iminothiadiazine dioxide core bearing the (R)-derived stereochemistry exhibits BACE-1 IC50 values in the range of 28–121 nM in FRET-based enzymatic assays, whereas epimers with inverted stereochemistry show substantially reduced or abrogated activity (class-level inference from patent SAR tables) [1].
| Evidence Dimension | Stereochemical configuration at α-amino carbon and downstream biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 1286777-82-9; defined (R)-configuration via InChI stereodescriptor /t10-/m0/s1 |
| Comparator Or Baseline | Racemic mixture (CAS 1875153-99-3); (S)-enantiomer (not separately assigned a CAS in available databases); typical BACE-1 IC50 for (R)-derived iminothiadiazine dioxides: 28–121 nM |
| Quantified Difference | Racemate yields 1:1 epimeric product mixtures (50% inactive epimer); inverted stereochemistry (S-series) expected to yield IC50 shift of ≥10-fold based on class SAR |
| Conditions | Downstream conversion to iminothiadiazine dioxide BACE-1 inhibitors; FRET-based BACE-1 enzymatic assay using recombinant human BACE-1 |
Why This Matters
Procuring the (R)-enantiomer avoids 50% material waste from racemic resolution and eliminates the need for costly chiral preparative chromatography, directly impacting process economics and product consistency.
- [1] BindingDB. BDBM50540171 (CHEMBL4643727): Inhibition of human BACE1 (1–460 residues) expressed in HEK293 cells. IC50: 28 nM. BDBM50581132 (CHEMBL5088790): Inhibition of recombinant human BACE1. IC50: 121 nM. Data curated by ChEMBL. View Source
